D-fuculose
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Overview
Description
D-fuculose is a ketohexose deoxy sugar, specifically a fuculose with D-configuration. It is involved in various biological processes, including sugar metabolism. This compound can be formed from D-fucose by the enzyme D-fucose isomerase and converted to this compound-1-phosphate by this compound kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-fuculose can be synthesized enzymatically from D-fucose using D-fucose isomerase. The enzyme catalyzes the isomerization of D-fucose to this compound. The optimal conditions for this reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor .
Industrial Production Methods: For industrial production, this compound can be obtained through the enzymatic conversion of D-fucose. This method is preferred due to its efficiency and specificity. The enzyme D-fucose isomerase from various bacterial sources, such as Raoultella species, is commonly used. The reaction conditions are optimized to achieve a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions: D-fuculose undergoes several types of chemical reactions, including:
Isomerization: Conversion between D-fucose and this compound.
Phosphorylation: Conversion to this compound-1-phosphate by this compound kinase.
Common Reagents and Conditions:
Isomerization: D-fucose isomerase, manganese ions, pH 7, 30°C.
Phosphorylation: this compound kinase, ATP, pH 7.5, 37°C.
Major Products:
Isomerization: this compound.
Phosphorylation: this compound-1-phosphate.
Scientific Research Applications
D-fuculose has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex carbohydrates and glycoconjugates.
Biology: Studied for its role in sugar metabolism and its involvement in various biological pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a biomarker for certain diseases.
Industry: Used in the production of rare sugars and as a component in various biochemical assays
Mechanism of Action
D-fuculose exerts its effects primarily through its involvement in sugar metabolism. It is converted to this compound-1-phosphate by this compound kinase, which then enters various metabolic pathways. The molecular targets include enzymes involved in carbohydrate metabolism, such as D-fucose isomerase and this compound kinase .
Comparison with Similar Compounds
D-fuculose is similar to other ketohexose sugars, such as D-ribulose and D-xylulose. it is unique due to its specific configuration and its role in the metabolism of D-fucose. Similar compounds include:
D-ribulose: Another ketohexose involved in the pentose phosphate pathway.
D-xylulose: A ketohexose involved in the metabolism of xylose and the pentose phosphate pathway.
This compound’s uniqueness lies in its specific enzymatic conversion from D-fucose and its involvement in unique metabolic pathways.
Properties
IUPAC Name |
(3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-PQLUHFTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](C(=O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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